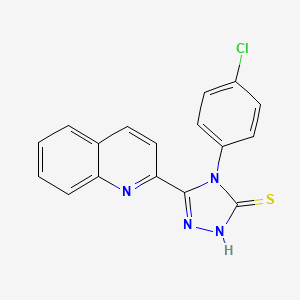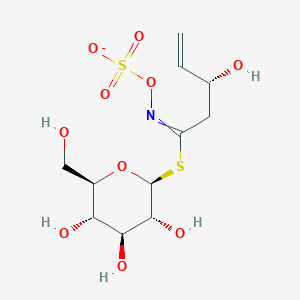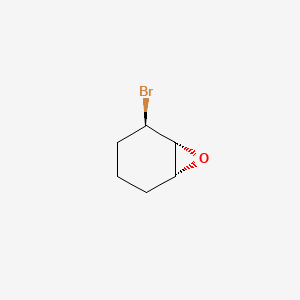
NIOSH/RN7200000
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NIOSH/RN7200000 is an organic compound with the molecular formula C6H9BrO It is a brominated epoxide derived from cyclohexane, characterized by the presence of a bromine atom and an epoxide group on adjacent carbon atoms in the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
NIOSH/RN7200000 can be synthesized through the bromination of 1,2-epoxycyclohexane. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclohexane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful monitoring of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
NIOSH/RN7200000 undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-) or alkoxide (RO-) ions, leading to the formation of substituted cyclohexane derivatives.
Epoxide Ring-Opening: The epoxide group can be opened by nucleophiles, acids, or bases, resulting in the formation of diols or other functionalized cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Epoxide Ring-Opening: Acidic conditions (e.g., sulfuric acid, H2SO4) or basic conditions (e.g., sodium methoxide, NaOCH3) can be used to open the epoxide ring.
Major Products Formed
Nucleophilic Substitution: Products include 1,2-dihydroxycyclohexane and other substituted cyclohexane derivatives.
Epoxide Ring-Opening: Products include 3-bromocyclohexane-1,2-diol and other functionalized cyclohexane derivatives.
Aplicaciones Científicas De Investigación
NIOSH/RN7200000 has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of NIOSH/RN7200000 involves its interaction with nucleophiles, leading to the opening of the epoxide ring and subsequent formation of various products. The epoxide group is highly reactive due to ring strain, making it susceptible to nucleophilic attack. The bromine atom can also participate in substitution reactions, further diversifying the compound’s reactivity .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Epoxycyclohexane: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
3-Chloro-1,2-epoxycyclohexane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity in chemical reactions.
3-Iodo-1,2-epoxycyclohexane: Contains an iodine atom, which is larger and more polarizable than bromine, affecting its chemical behavior.
Uniqueness
NIOSH/RN7200000 is unique due to the presence of both a bromine atom and an epoxide group, which confer distinct reactivity patterns. The bromine atom enhances the compound’s electrophilicity, making it more susceptible to nucleophilic attack compared to its chloro and iodo counterparts .
Propiedades
Número CAS |
56421-06-8 |
|---|---|
Fórmula molecular |
C6H9BrO |
Peso molecular |
177.04 g/mol |
Nombre IUPAC |
(1R,2R,6R)-2-bromo-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C6H9BrO/c7-4-2-1-3-5-6(4)8-5/h4-6H,1-3H2/t4-,5-,6+/m1/s1 |
Clave InChI |
VCXQSVOFNLPVQU-PBXRRBTRSA-N |
SMILES isomérico |
C1C[C@@H]2[C@@H](O2)[C@@H](C1)Br |
SMILES |
C1CC2C(O2)C(C1)Br |
SMILES canónico |
C1CC2C(O2)C(C1)Br |
| 80126-17-6 | |
Sinónimos |
(+-)-trans-3-bromo-1,2-epoxycyclohexane 3-bromo-1,2-epoxycyclohexane B-1,2-ECH cis-3-bromo-1,2-epoxycyclohexane trans-3-bromo-1,2-epoxycyclohexane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


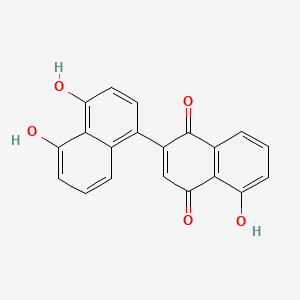
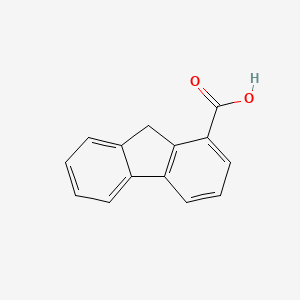
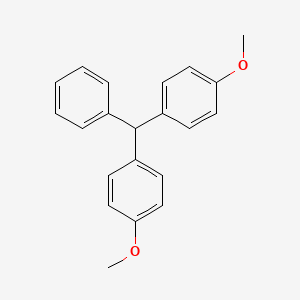

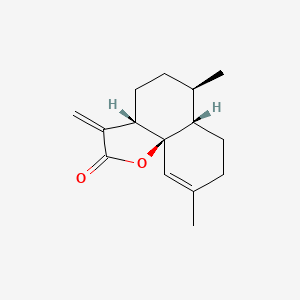
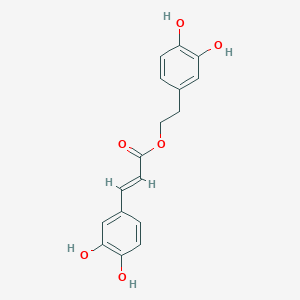

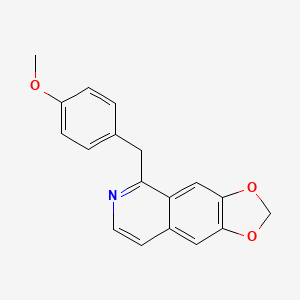
![[3-[3-(5-Methyl-2-furanyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]-phenylmethanone](/img/structure/B1194798.png)
![2-Furanyl-[4-[3-(4-methoxyphenyl)-7-isothiazolo[4,5-d]pyrimidinyl]-1-piperazinyl]methanone](/img/structure/B1194800.png)
![2-[(1,3-dimethyl-2,6-dioxo-7-propyl-8-purinyl)thio]-N-[2-(1-piperidinyl)phenyl]acetamide](/img/structure/B1194803.png)
![3-[(2-fluorophenyl)methyl]-5-propyl-N-(pyridin-4-ylmethyl)-7-triazolo[4,5-d]pyrimidinamine](/img/structure/B1194804.png)
